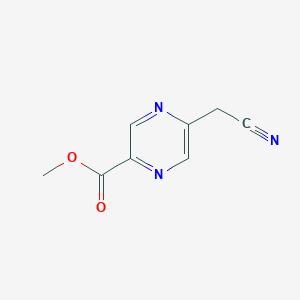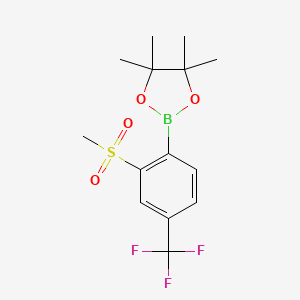
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boronates and other boron-containing derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing oxidized products.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions include boronic acids, boron hydrides, and various substituted boronates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile building block in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the boron atom, which can modulate its behavior in different chemical environments .
Comparison with Similar Compounds
Pinacolborane: A related compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing reagent used in borylation reactions.
Catecholborane: A boron reagent used in organic synthesis.
Uniqueness: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties make it particularly useful in selective borylation reactions and in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H18BF3O4S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(14(16,17)18)8-11(10)23(5,19)20/h6-8H,1-5H3 |
InChI Key |
QBCFBOJMQBEDES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)
![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
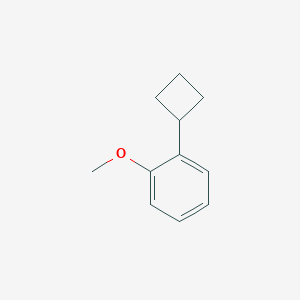
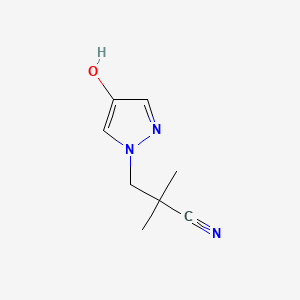


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
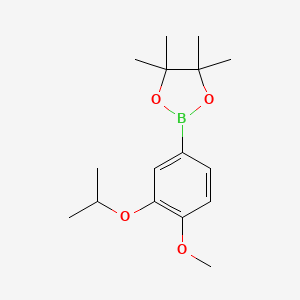
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
